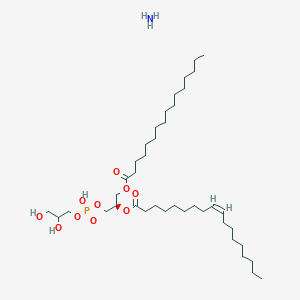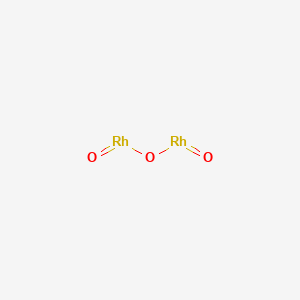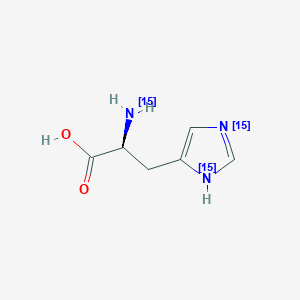
Benzene, (1,2-dibromoethyl-2-13C)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1,2-dibromoethyl-2-13C)-: is a labeled organic compound where the carbon-13 isotope is incorporated at the 2-position of the dibromoethyl group. This compound is a derivative of benzene, characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to the benzene ring. The incorporation of the carbon-13 isotope makes it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dibromoethyl-2-13C)- typically involves the bromination of styrene or ethylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethyl group. The use of carbon-13 labeled precursors is essential to incorporate the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, (1,2-dibromoethyl-2-13C)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethylbenzene derivatives by removing the bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of ethylbenzene derivatives with different substituents.
Reduction: Ethylbenzene.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
NMR Spectroscopy: The carbon-13 isotope makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Isotope Labeling: Used in various chemical reactions to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The labeled compound can be used to study metabolic pathways in biological systems.
Medicine:
Drug Development: Utilized in the synthesis of labeled pharmaceuticals for tracing drug metabolism and distribution.
Industry:
Material Science: Employed in the development of advanced materials with specific isotopic compositions.
Wirkmechanismus
The mechanism of action of Benzene, (1,2-dibromoethyl-2-13C)- involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, leading to the formation of ethylbenzene. The carbon-13 isotope does not significantly alter the chemical reactivity but provides a valuable tool for tracing and studying these reactions.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (1,2-dibromoethyl)-
- 1,2-Dibromo-1-phenylethane
- Styrene dibromide
Uniqueness: The primary uniqueness of Benzene, (1,2-dibromoethyl-2-13C)- lies in the incorporation of the carbon-13 isotope. This isotopic labeling makes it particularly valuable for NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds. The presence of the isotope allows for detailed studies of molecular structures, reaction mechanisms, and metabolic pathways.
Eigenschaften
CAS-Nummer |
286013-08-9 |
|---|---|
Molekularformel |
C8H8Br2 |
Molekulargewicht |
264.95 g/mol |
IUPAC-Name |
1,2-dibromo(213C)ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |
InChI-Schlüssel |
SHKKTLSDGJRCTR-PTQBSOBMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C([13CH2]Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
